molecular formula C18H20N4O2 B12173267 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B12173267
M. Wt: 324.4 g/mol
InChI Key: JSDBWPKCCDSNEU-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The compound features a bicyclic 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core fused to a carboxamide linker and a 5-methoxyindole moiety. Key functional groups include:

Functional Group Position Role
Pyrazole ring Core scaffold Provides planar rigidity and π-π stacking potential
Cyclopentane ring Fused to pyrazole Enhances hydrophobic interactions and modulates solubility
Carboxamide (-CONH-) C3 of pyrazole Facilitates hydrogen bonding with biological targets
5-Methoxyindole N1-substituent Contributes to tubulin-binding activity via hydrophobic and dipole interactions

The indole group attaches to the pyrazole core through a two-carbon ethyl spacer, allowing conformational flexibility while maintaining electronic conjugation. Quantum mechanical calculations reveal partial charge distributions critical for target engagement:

  • Pyrazole N2 exhibits a charge of −0.42 e, serving as a hydrogen bond acceptor
  • Indole C3 carries a δ+ charge (0.31 e), enabling electrophilic interactions
  • Methoxy oxygen shows strong electronegativity (−0.78 e), enhancing binding pocket complementarity

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-24-13-5-6-16-12(11-13)7-9-22(16)10-8-19-18(23)17-14-3-2-4-15(14)20-21-17/h5-7,9,11H,2-4,8,10H2,1H3,(H,19,23)(H,20,21)

InChI Key

JSDBWPKCCDSNEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves multiple steps. The general synthetic route includes the formation of the indole moiety followed by the construction of the tetrahydrocyclopenta[c]pyrazole ring. Common reagents used in the synthesis include methoxyindole, ethylamine, and various catalysts to facilitate the cyclization reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but the compound’s ability to affect multiple biological processes makes it a promising candidate for therapeutic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

Compound A : N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide ()
  • Core : Cyclopenta[c]pyrazole.
  • Substituents :
    • Indole substituted at the 4-position (vs. 1-position in the target compound).
    • Methoxyethyl group attached to the indole nitrogen (vs. methoxy at indole C5 in the target).
  • Implications : The 4-indole substitution may alter steric interactions in binding pockets, while the methoxyethyl group could increase solubility compared to the target’s methoxy-indole-ethyl linkage .
Compound B : N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1',3',5'-Trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide ()
  • Core : Bipyrazole (vs. cyclopentapyrazole).
  • Substituents :
    • Methyl groups on the bipyrazole rings.
    • Indole substituted at the 3-position (vs. 1-position).
  • Implications : The bipyrazole core lacks the fused cyclopentane ring, reducing rigidity. Methyl groups may enhance metabolic stability, while the 3-indole substitution could shift binding orientation .
Compound C : N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide ()
  • Core : Cyclopenta[b]thiophene (vs. pyrazole).
  • Substituents :
    • Carbamoyl group on the thiophene ring.
    • Methylpyrazole side chain.
  • The carbamoyl group may enhance hydrogen-bonding interactions .

Pharmacological and Physicochemical Properties

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight ~395 (estimated) Similar to target 392.5 ~380 (estimated)
Core Structure Cyclopenta[c]pyrazole Cyclopenta[c]pyrazole Bipyrazole Cyclopenta[b]thiophene
Key Substituents 5-Methoxyindole (1-position) 4-Indole, methoxyethyl 3-Indole, trimethylbipyrazole Thiophene-carbamoyl, methylpyrazole
Potential Activity Kinase inhibition (inferred) Kinase modulation Kinase/Receptor binding Enzyme inhibition (e.g., kinases)
Solubility Moderate (methoxy group) Higher (methoxyethyl) Moderate (methyl groups) Low (thiophene core)

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (CAS Number: 1435988-80-9) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, with a molecular weight of 324.4 g/mol. The structure includes an indole moiety which is known for its diverse biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₂
Molecular Weight324.4 g/mol
CAS Number1435988-80-9

Synthesis

The synthesis of this compound involves several steps including regioselective base-metal catalyzed reactions and microwave-assisted methods. These approaches enhance the efficiency of the synthesis while ensuring high purity of the final product.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. In vitro evaluations have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against skin cancer cell lines such as A375 and SK-Mel-28, demonstrating selective toxicity towards cancerous cells while sparing non-cancerous keratinocytes (HaCaT).

Mechanism of Action:
The anticancer activity is believed to be mediated through several pathways:

  • Induction of Apoptosis: The compound activates intrinsic and extrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation: It disrupts cell cycle progression in cancer cells.

Other Biological Activities

In addition to anticancer effects, this compound has been evaluated for:

  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation markers.
  • Antioxidant Properties: The compound may also exhibit antioxidant activities which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • In Vitro Study on Skin Cancer Cells: A study reported that a related pyrazole derivative showed potent inhibition of melanoma cell lines with IC50 values significantly lower than standard treatments like arbutin and kojic acid .
  • Tyrosinase Inhibition Assays: The compound's potential as a tyrosinase inhibitor was evaluated, showing promising results that could lead to applications in skin whitening agents .
  • Comparative Analysis with Other Indole Derivatives: Research indicated that while many indole derivatives exhibit beneficial activities, the specific combination present in this compound confers unique therapeutic potentials not seen in others .

Q & A

Q. What are the optimal synthetic routes for N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydrocyclopenta[c]pyrazole core followed by coupling with the 5-methoxyindole moiety. Key steps include:

  • Core Synthesis: Cyclocondensation of cyclopentane derivatives with hydrazine hydrate under reflux (60–80°C, ethanol solvent) to form the pyrazole ring .
  • Indole Coupling: Alkylation or nucleophilic substitution to attach the 5-methoxyindole group via an ethyl linker. For example, using 2-chloroethyl-5-methoxyindole in the presence of K₂CO₃ and DMF at 50–60°C .
  • Carboxamide Formation: Amidation of the pyrazole carboxylic acid intermediate using EDCl/HOBt coupling reagents in dichloromethane .

Q. Table 1: Reaction Optimization Parameters

StepConditionsYield (%)Purity (HPLC)Reference
Pyrazole CoreEthanol, 70°C, 12h65–75>95%
Indole AlkylationDMF, K₂CO₃, 50°C, 8h50–6090–92%
Carboxamide CouplingDCM, EDCl/HOBt, RT, 24h70–80>98%

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer: Structural elucidation requires a combination of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm connectivity of the indole, pyrazole, and carboxamide groups. Key signals include the methoxy proton (δ 3.7–3.9 ppm) and pyrazole NH (δ 10.2–10.5 ppm) .
  • X-ray Crystallography: To resolve bond lengths and angles, particularly the dihedral angle between the indole and pyrazole rings, which influences electronic properties .
  • Mass Spectrometry (HRMS): For molecular weight confirmation (expected [M+H]⁺ ~425.2 g/mol) .

Q. What are the key physicochemical properties critical for formulation?

Methodological Answer:

  • Solubility: Poor aqueous solubility (logP ~3.5) due to the hydrophobic indole and cyclopentane moieties. Use co-solvents like PEG-400 or DMSO for in vitro assays .
  • Stability: Degrades at pH <4 or >10. Store lyophilized at -20°C in inert atmosphere to prevent oxidation of the methoxy group .

Advanced Research Questions

Q. How can researchers identify biological targets and elucidate the mechanism of action?

Methodological Answer:

  • Molecular Docking: Screen against kinase or GPCR databases (e.g., PDB) to identify binding pockets. The pyrazole-carboxamide group often interacts with ATP-binding sites in kinases .
  • In Vitro Assays: Conduct enzyme inhibition assays (e.g., for Aurora kinase) using ATP-Glo™ kits. IC₅₀ values <100 nM suggest high potency .
  • Cellular Uptake: Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization via confocal microscopy .

Q. How to address stability challenges in long-term biological studies?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS. Common degradation products include demethylated indole derivatives .
  • Lyophilization: Formulate with trehalose (1:1 w/w) to enhance shelf life. Reconstitute in PBS (pH 7.4) for in vivo studies .

Q. Table 2: Stability Under Stress Conditions

ConditionDegradation (%)Major ByproductReference
pH 3.0, 37°C, 24h25–30Demethoxy-indole analog
40°C/75% RH, 4 weeks15–20Oxidized pyrazole

Q. How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, inert atmosphere) across labs. Trace moisture in DMF can reduce coupling efficiency by 20% .
  • Byproduct Analysis: Use LC-MS to identify impurities. For example, incomplete indole alkylation may yield mono-substituted pyrazole intermediates .

Q. What experimental designs are recommended to assess biological activity?

Methodological Answer:

  • Dose-Response Curves: Test 10 nM–10 μM concentrations in triplicate. Use SYBR Green for cytotoxicity assays (IC₅₀ <1 μM suggests therapeutic potential) .
  • Kinetic Studies: Measure enzyme inhibition over 0–60 minutes. A rapid onset (t₁/₂ <5 min) indicates strong target engagement .
  • In Vivo Models: Administer 10 mg/kg (IP) in xenograft mice. Monitor tumor volume reduction and toxicity (e.g., liver enzymes) weekly .

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